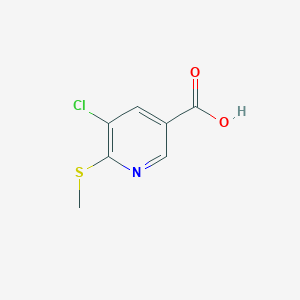
5-Chloro-6-(methylthio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(methylthio)nicotinic acid is a heterocyclic compound with the molecular formula C7H6ClNO2S and a molecular weight of 203.65 g/mol . This compound is a derivative of nicotinic acid, featuring a chlorine atom at the 5-position and a methylthio group at the 6-position on the pyridine ring . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(methylthio)nicotinic acid typically involves the chlorination of 6-(methylthio)nicotinic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position . The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(methylthio)nicotinic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amino or thiol derivatives
Scientific Research Applications
5-Chloro-6-(methylthio)nicotinic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-Chloro-6-(methylthio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methylthio groups contribute to its binding affinity and specificity . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues . These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinic acid: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
5-Methylthio-6-nicotinic acid: Lacks the chlorine atom, affecting its binding properties and applications.
Uniqueness
5-Chloro-6-(methylthio)nicotinic acid is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical and biological properties . This dual functionality enhances its versatility in various research and industrial applications .
Properties
Molecular Formula |
C7H6ClNO2S |
|---|---|
Molecular Weight |
203.65 g/mol |
IUPAC Name |
5-chloro-6-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
OUJCEVZWCQMIPU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
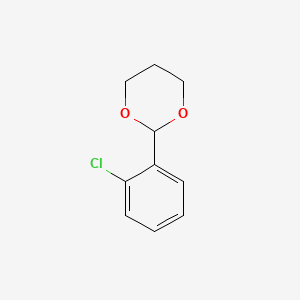

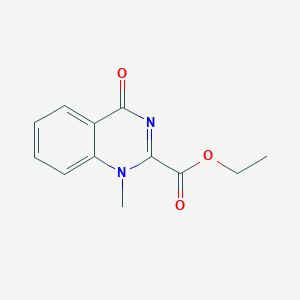
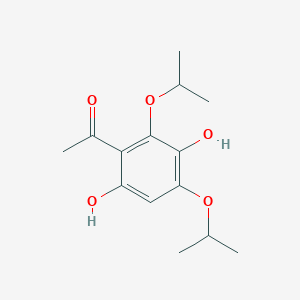
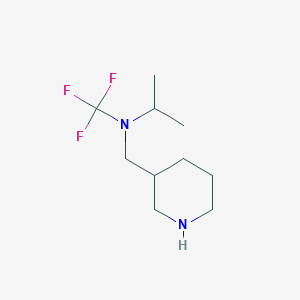

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
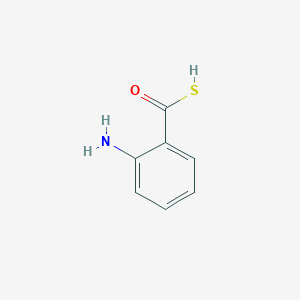
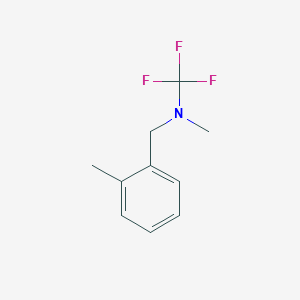
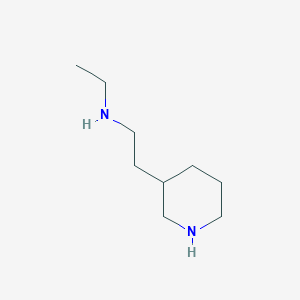
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
